Product packaging for Malononitrile, neopentylidene-(Cat. No.:CAS No. 22123-53-1)

Malononitrile, neopentylidene-

Cat. No.: B8490497
CAS No.: 22123-53-1
M. Wt: 134.18 g/mol
InChI Key: PLIHKJFNCMBRFM-UHFFFAOYSA-N
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Description

Specific data and applications for "Malononitrile, Neopentylidene-" are not available in the current search. Malononitrile is a versatile building block in organic synthesis. Its high acidity (pKa ~11 in water) allows it to form stable carbanions, making it highly reactive in carbon-carbon bond-forming reactions like Knoevenagel condensations and Michael additions . These reactions are fundamental for constructing complex molecules, including various heterocyclic frameworks such as pyridines, pyridones, and aminothiophenes . Researchers often utilize malononitrile derivatives in multi-component reactions and for the synthesis of compounds with potential biological activity . For detailed properties and specific research applications of "Malononitrile, Neopentylidene-," consultation of specialized chemical databases and scientific literature is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B8490497 Malononitrile, neopentylidene- CAS No. 22123-53-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22123-53-1

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(2,2-dimethylpropylidene)propanedinitrile

InChI

InChI=1S/C8H10N2/c1-8(2,3)4-7(5-9)6-10/h4H,1-3H3

InChI Key

PLIHKJFNCMBRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(C#N)C#N

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of Neopentylidenemalononitrile

Fundamental Reaction Mechanisms Involving Malononitrile (B47326) and Alkylidenemalononitriles

The reactivity of alkylidenemalononitriles is largely governed by the electron-withdrawing nature of the two nitrile groups, which polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a principal reaction type for compounds with electrophilic double or triple bonds. wikipedia.org In the case of alkylidenemalononitriles, the carbon atom of the nitrile group is an electrophilic center. wikipedia.org Nucleophiles attack this carbon, breaking the π-bond of the C=N triple bond. This type of reaction is often termed a 1,2-nucleophilic addition. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the carbonyl or nitrile group, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com For nitriles, this results in an imine anion, which can then be protonated. masterorganicchemistry.com The rate and reversibility of the addition depend on the basicity of the nucleophile; strong bases like organometallic reagents lead to irreversible additions, while weaker bases may result in reversible reactions. masterorganicchemistry.com

For example, the addition of a cyanide ion to an aldehyde or ketone results in the formation of a cyanohydrin, where a carbon atom bears both a cyano and a hydroxyl group. libretexts.org

The Michael addition, or conjugate addition, is a crucial reaction pathway for α,β-unsaturated compounds, including alkylidenemalononitriles. researchgate.netyoutube.com This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the activated alkene (the Michael acceptor). researchgate.netmasterorganicchemistry.com The driving force is the formation of a stable C-C single bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com

The mechanism proceeds in three main steps:

Deprotonation: A base removes a proton from the Michael donor (e.g., a compound with active methylene (B1212753) groups like malonic esters) to form a stabilized enolate or carbanion. masterorganicchemistry.comchemistrysteps.com

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated system. This breaks the alkene π-bond, and the electrons are delocalized to form a new enolate intermediate. youtube.commasterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base used in the first step or from a solvent) to yield the final 1,4-addition product. masterorganicchemistry.com

This pathway is favored by weaker, "soft" nucleophiles, whereas stronger, "hard" nucleophiles (like Grignard reagents) may favor direct 1,2-addition to the cyano group. chemistrysteps.com

Michael Donor (Nucleophile)Michael Acceptor (Electrophile)Product Type
Enolates (e.g., from malonic esters)α,β-unsaturated ketones1,5-dicarbonyl compound
Amines (Aza-Michael)Alkylidenemalononitrilesβ-aminonitrile derivative
Thiols (Thia-Michael)Acrylonitrileβ-thionitrile derivative
Alcohols (Oxa-Michael)α,β-unsaturated estersβ-alkoxy ester

The synthesis of alkylidenemalononitriles, including neopentylidenemalononitrile, is most commonly achieved through the Knoevenagel condensation. rsc.orgeurekaselect.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst. eurekaselect.com

The mechanism typically involves:

Enolate Formation: A base (e.g., morpholine, piperidine, or an amine) deprotonates the malononitrile to form a highly nucleophilic carbanion. rsc.org

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the ketone (in this case, pivaldehyde, the precursor to the neopentylidene group).

Intermediate Formation: An aldol-type addition intermediate is formed.

Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated C=C double bond of the final alkylidenemalononitrile product. quora.com

Solvent-free conditions and various catalysts, such as methanesulfonic acid/morpholine systems, have been developed to improve yields and reaction times, especially for less reactive ketones. rsc.org

Specific Reactivity of Neopentylidenemalononitrile

The neopentyl group ((CH₃)₃CCH₂) is exceptionally bulky. This steric hindrance is a dominant factor in the reactivity of neopentylidenemalononitrile, often influencing reaction rates, product distributions, and even the feasibility of certain mechanistic pathways compared to less hindered alkylidenemalononitriles.

Grignard reagents (RMgX) are potent nucleophiles and strong bases that readily react with nitriles. masterorganicchemistry.comorganic-chemistry.org The typical reaction involves the nucleophilic addition of the Grignard reagent's carbanion to the electrophilic carbon of a nitrile group. masterorganicchemistry.com This addition forms an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. youtube.commasterorganicchemistry.com

In the case of neopentylidenemalononitrile, two primary sites are available for attack: the nitrile carbons (1,2-addition) and the β-carbon of the activated double bond (1,4-conjugate addition).

1,2-Addition: The Grignard reagent attacks one of the nitrile carbons. Subsequent hydrolysis would lead to a ketone.

1,4-Addition (Michael Addition): The Grignard reagent attacks the β-carbon.

However, the significant steric bulk of the neopentyl group would sterically hinder the approach of the Grignard reagent to both the β-carbon and the nitrile carbons. For sterically hindered substrates, Grignard reactions can proceed through alternative pathways, such as single electron transfer (SET) mechanisms or side reactions like reduction or enolization if the Grignard reagent acts as a base. organic-chemistry.org It is plausible that the reaction of neopentylidenemalononitrile with Grignard reagents would be slower than that of less hindered analogues, and the ratio of 1,2- to 1,4-addition products would be highly dependent on the specific Grignard reagent and reaction conditions. nih.gov

ReagentSubstrateTypical Product (after Hydrolysis)Potential Influence of Neopentyl Group
CH₃MgBrBenzonitrileAcetophenoneSlower reaction rate, potential for side reactions
PhMgBrAcetonitrileAcetophenoneIncreased steric hindrance from both reactants
RMgXAlkylidenemalononitrileKetone (from 1,2-addition) or substituted malononitrile (from 1,4-addition)Steric hindrance may disfavor both pathways, favoring smaller reagents

Cycloaddition reactions are pericyclic reactions where two unsaturated molecules combine to form a cyclic product. libretexts.org Alkylidenemalononitriles, as electron-deficient alkenes (dienophiles), are excellent candidates for participating in cycloaddition reactions with electron-rich dienes or dipoles.

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction occurs between a conjugated diene (4π-electron system) and a dienophile (2π-electron system) to form a six-membered ring. libretexts.org Neopentylidenemalononitrile can act as a dienophile. The reaction is typically concerted and stereospecific. The significant steric hindrance of the neopentyl group would likely disfavor the endo approach of the diene, potentially leading to a higher proportion of the exo product or requiring more forcing thermal conditions for the reaction to proceed at a reasonable rate.

[3+2] Cycloaddition (Dipolar Cycloaddition): This reaction involves a 1,3-dipole (a 4π-electron system) and a dipolarophile (a 2π-electron system, such as neopentylidenemalononitrile) to form a five-membered heterocyclic ring. libretexts.orguchicago.edu Common 1,3-dipoles include azides, nitrones, and nitrile oxides. uchicago.edu As with the Diels-Alder reaction, the steric bulk of the neopentyl group would play a critical role in controlling the regioselectivity and stereoselectivity of the addition by hindering the approach of the 1,3-dipole.

[2+2] Cycloaddition: The thermal [2+2] cycloaddition between two alkenes is generally symmetry-forbidden and does not occur readily. libretexts.org However, photochemical [2+2] cycloadditions are allowed and can be used to form four-membered rings. libretexts.org In this scenario, one of the reaction partners absorbs light to enter an excited state before reacting. libretexts.org

The mechanisms of these reactions are governed by frontier molecular orbital (FMO) theory, involving the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net For neopentylidenemalononitrile, the electron-withdrawing cyano groups lower the energy of its LUMO, making it a good dienophile/dipolarophile for reactions with electron-rich (high HOMO) dienes and dipoles.

Reductive Transformations

No specific studies on the reductive transformations of neopentylidenemalononitrile have been found in the searched scientific literature.

Derivatization Pathways and Functional Group Transformations

There is no available research detailing the derivatization pathways or functional group transformations of neopentylidenemalononitrile.

Mechanistic Investigations through Integrated Computational and Experimental Methods

A search of scientific databases yielded no integrated computational and experimental studies focused on the reaction mechanisms of neopentylidenemalononitrile.

Advanced Spectroscopic Characterization and Structural Elucidation of Neopentylidenemalononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For neopentylidenemalononitrile, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the atomic connectivity.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of neopentylidenemalononitrile is predicted to be relatively simple, showing three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

Neopentyl Group Protons: The nine chemically equivalent protons of the three methyl groups (-C(CH₃)₃) are expected to produce a sharp singlet. Due to the shielding effect of the alkyl group, this signal would appear in the upfield region, typically around δ 0.9-1.1 ppm . The singlet multiplicity arises because there are no adjacent protons to cause spin-spin coupling.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) are adjacent to both the tert-butyl group and the vinyl carbon. Their signal is expected to be a doublet, due to coupling with the single vinyl proton. This signal would appear further downfield than the methyl protons, likely in the range of δ 2.2-2.5 ppm .

Vinyl Proton: The single proton attached to the carbon-carbon double bond (=CH-) is the most deshielded proton in the aliphatic part of the molecule. Its signal is anticipated to be a triplet due to coupling with the two adjacent methylene protons. This vinyl proton signal is expected to appear significantly downfield, in the region of δ 5.2-5.7 ppm usp.brlibretexts.orglibretexts.org.

Carbon-13 (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum would provide direct information about the carbon skeleton. Neopentylidenemalononitrile has six unique carbon environments, and thus six distinct signals are expected.

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group would appear as a single signal in the upfield region, typically around δ 28-30 ppm .

Quaternary Carbon (-C(CH₃)₃): The central quaternary carbon of the neopentyl group is expected to have a chemical shift in the range of δ 30-35 ppm libretexts.org.

Methylene Carbon (-CH₂-): This sp³-hybridized carbon would likely appear in the range of δ 40-45 ppm .

Dicyano-substituted Alkene Carbon (=C(CN)₂): This sp²-hybridized carbon is part of the electron-deficient double bond. Due to the strong electron-withdrawing effect of the two nitrile groups, its signal is expected to be significantly upfield for an alkene carbon, likely around δ 80-90 ppm . For comparison, the equivalent carbon in benzylidenemalononitrile (B1330407) appears at δ 86.9 ppm rsc.org.

Nitrile Carbons (-C≡N): The two equivalent nitrile carbons are sp-hybridized and deshielded, typically appearing in the range of δ 115-125 ppm youtube.comucalgary.ca.

Vinyl Carbon (=CH-): This sp²-hybridized carbon is highly deshielded due to its position in the conjugated system and would be the furthest downfield, with an expected chemical shift around δ 155-160 ppm libretexts.orgyoutube.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Neopentylidenemalononitrile.
¹H NMR Data¹³C NMR Data
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
-C(CH₃)₃0.9 - 1.1Singlet (s)-C(CH₃)₃28 - 30
-CH₂-2.2 - 2.5Doublet (d)-C(CH₃)₃30 - 35
=CH-5.2 - 5.7Triplet (t)-CH₂-40 - 45
=C(CN)₂80 - 90
-C≡N115 - 125
=CH-155 - 160

To confirm the assignments from 1D NMR and elucidate the complete molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. A key expected cross-peak would be between the methylene protons (δ ~2.2-2.5 ppm) and the vinyl proton (δ ~5.2-5.7 ppm), confirming their adjacency in the structure. No other correlations would be expected, as the neopentyl methyl protons are isolated.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. Expected correlations would be:

The methyl proton singlet (δ ~0.9-1.1 ppm) with the methyl carbon signal (δ ~28-30 ppm).

The methylene proton doublet (δ ~2.2-2.5 ppm) with the methylene carbon signal (δ ~40-45 ppm).

The vinyl proton triplet (δ ~5.2-5.7 ppm) with the vinyl carbon signal (δ ~155-160 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework, especially around quaternary centers. Key expected HMBC correlations for neopentylidenemalononitrile would include:

The methyl protons (singlet) correlating to the quaternary carbon and the methylene carbon.

The methylene protons correlating to the quaternary carbon, the vinyl carbon (=CH-), and the dicyano-substituted alkene carbon (=C(CN)₂).

The vinyl proton correlating to the methylene carbon and the dicyano-substituted alkene carbon (=C(CN)₂).

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of neopentylidenemalononitrile would be characterized by several key absorption bands corresponding to its functional groups.

C-H Stretching: Absorptions from sp³-hybridized C-H bonds in the neopentyl group are expected in the 2850-3000 cm⁻¹ region. The sp²-hybridized C-H stretch of the vinyl group would appear at a slightly higher frequency, in the 3000-3100 cm⁻¹ range pressbooks.pubmanifoldapp.orguc.edu.

C≡N (Nitrile) Stretching: The nitrile group gives rise to a very characteristic, sharp, and strong absorption. In α,β-unsaturated nitriles, conjugation lowers the frequency of this vibration. Therefore, the C≡N stretch is expected to appear in the range of 2220-2230 cm⁻¹ uobabylon.edu.iqlibretexts.orgspectroscopyonline.com.

C=C (Alkene) Stretching: The carbon-carbon double bond stretch in a conjugated system typically appears in the 1620-1640 cm⁻¹ region uobabylon.edu.iqspectroscopyonline.com. This band may be of variable intensity.

Table 2: Predicted Characteristic IR Absorption Frequencies for Neopentylidenemalononitrile.
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
C-H Stretchsp² C-H (vinyl)3000 - 3100Medium
C-H Stretchsp³ C-H (alkyl)2850 - 3000Strong
C≡N StretchConjugated Nitrile2220 - 2230Strong, Sharp
C=C StretchConjugated Alkene1620 - 1640Medium-Weak

Raman spectroscopy is an excellent complementary technique to IR, as it detects vibrations that result in a change in polarizability. Bonds that are symmetric or non-polar often produce strong Raman signals.

C≡N and C=C Stretching: The nitrile and alkene C=C stretching vibrations are expected to be strongly Raman-active due to the high polarizability of the π-electron systems. The nitrile stretch would appear around 2220-2230 cm⁻¹ , and the C=C stretch would be observed near 1620-1640 cm⁻¹ . These symmetric stretching modes often provide more intense signals in Raman than in IR spectra nih.govresearchgate.net.

Alkyl C-H Vibrations: The various C-H bending and stretching modes of the neopentyl group would also be present in the Raman spectrum.

Electron Spectroscopy and X-ray Techniques for Electronic Structure and Crystallinity

To gain deeper insights into the electronic structure and the precise three-dimensional arrangement of atoms, electron spectroscopy and X-ray diffraction are employed.

Electron Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) could be used to analyze the core-level electron binding energies of the constituent atoms (carbon and nitrogen). This would provide information about the chemical states and electronic environments. For instance, the sp-hybridized nitrogen of the nitrile group would have a distinct binding energy compared to other forms of nitrogen, confirming its chemical identity acs.org.

X-ray Crystallography: If neopentylidenemalononitrile can be grown as a single crystal of sufficient quality, X-ray crystallography would provide the most definitive structural elucidation pressbooks.pub. This powerful technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the crystal packing and identify any significant intermolecular interactions, such as dipole-dipole forces or van der Waals contacts, which govern the material's bulk properties researchgate.netmdpi.comresearchgate.net. Studies on similar substituted malononitrile (B47326) derivatives have shown how molecular packing and intermolecular forces can influence material properties mdpi.comorganic-chemistry.org.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For neopentylidenemalononitrile, XPS analysis would provide critical information on the chemical states of its constituent carbon and nitrogen atoms. The high-resolution spectrum of the C 1s region would be deconvoluted to distinguish between the carbon atoms in the neopentyl group, the vinyl group, and the nitrile groups. Similarly, the N 1s spectrum would confirm the chemical environment of the nitrogen atoms within the nitrile functionalities. Shifts in binding energies can indicate the nature of chemical bonding and the local electronic environment.

Table 1: Predicted Core-Level Binding Energies for Neopentylidenemalononitrile

Element Orbital Predicted Binding Energy (eV)
Carbon C 1s (C-C, C-H) ~284.8
Carbon C 1s (C=C) ~285.5
Carbon C 1s (C≡N) ~286.5
Nitrogen N 1s (C≡N) ~399.0

Note: These are approximate values and can vary based on experimental conditions and the specific chemical environment.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited.

In the context of neopentylidenemalononitrile, XAS, particularly X-ray Absorption Near Edge Structure (XANES), would be sensitive to the oxidation states and coordination chemistry of the atoms. The fine structure in the absorption spectrum can provide information about the local coordination environment and bond angles of the carbon and nitrogen atoms.

Powder X-ray Diffraction (PXRD) for Crystalline Derivatives

Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The analyzed material is finely ground, homogenized, and the average bulk composition is determined.

For crystalline derivatives of neopentylidenemalononitrile, PXRD is indispensable for characterizing their solid-state structure. The resulting diffraction pattern, a plot of intensity versus the diffraction angle 2θ, serves as a unique "fingerprint" of the crystalline phase. Analysis of the peak positions can be used to determine the unit cell parameters, while the peak intensities and widths can provide information about the crystal quality and crystallite size.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that is used to measure the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio.

Electron ionization mass spectrometry of neopentylidenemalononitrile would confirm its molecular weight through the observation of the molecular ion peak (M+). The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of a methyl group from the neopentyl moiety or cleavage of the alkyl chain. A study on the mass spectrometry of unsaturated malononitriles has shown that fragmentation often occurs in a way that leads to stabilized radical or cationic species. For instance, the fragmentation of 2-benzylidenemalononitrile shows characteristic peaks corresponding to the loss of a cyano radical and other fragments of the benzyl group. unlp.edu.ar

Table 2: Potential Fragment Ions in the Mass Spectrum of Neopentylidenemalononitrile

m/z Proposed Fragment
134 [M]+ (Molecular Ion)
119 [M - CH3]+
77 [C6H5]+ (from potential rearrangement)

Advanced Spectroscopic Modalities and Emerging Techniques

Synchrotron-Based Spectroscopy Applications

Synchrotron light sources provide extremely bright and highly collimated beams of light, from the infrared to hard X-rays, which can be utilized for a variety of spectroscopic techniques. For cyano-containing compounds, synchrotron-based studies can provide high-resolution data that is not achievable with laboratory-based instruments. Recent studies on benzonitrile using synchrotron radiation have provided detailed insights into its photoabsorption spectra over a wide energy range, revealing numerous neutral and ionic excited states. nih.govnih.gov Such high-resolution data is invaluable for benchmarking theoretical calculations and understanding the photophysics of these molecules.

Two-Dimensional Infrared (2D IR) Spectroscopy

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique that can reveal molecular structure, dynamics, and interactions with femtosecond time resolution. It is analogous to 2D NMR but operates on the timescale of molecular vibrations.

For neopentylidenemalononitrile, 2D IR spectroscopy could be used to study the vibrational coupling between the two nitrile groups. The cross-peaks in a 2D IR spectrum would provide direct evidence of this coupling and their lineshapes would reveal information about the dynamics of the molecular structure. Studies on other nitriles have successfully used 2D IR to probe hydrogen bond dynamics and equilibrium processes on the picosecond timescale. nih.gov

Microscopy-Coupled Spectroscopic Techniques (e.g., AFM-IR, TERS)

Microscopy-coupled spectroscopic techniques have emerged as powerful tools for obtaining chemical and structural information at the nanoscale, far surpassing the diffraction limit of conventional spectroscopy. azonano.comnih.gov Techniques such as Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) and Tip-Enhanced Raman Spectroscopy (TERS) are particularly valuable for the detailed characterization of molecular systems like neopentylidenemalononitrile, offering insights into its spatial distribution, local chemical composition, and molecular orientation on a surface.

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR)

AFM-IR, also known as photothermal-induced resonance (PTIR), combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. azonano.comnih.govnist.gov The technique operates by illuminating a sample with a tunable, pulsed IR laser. When the laser's wavelength matches a vibrational mode of the sample molecules, the absorbed energy causes localized thermal expansion, which is detected by the sharp tip of an AFM cantilever. azom.com By scanning the laser through different wavenumbers, a local IR absorption spectrum can be generated with a spatial resolution of tens of nanometers. nih.gov

For the structural elucidation of neopentylidenemalononitrile, AFM-IR can provide several key pieces of information:

Nanoscale Chemical Mapping: By setting the IR laser to a specific absorption frequency characteristic of a functional group in neopentylidenemalononitrile (e.g., the C≡N stretch of the nitrile groups or the C=C stretch of the neopentylidene group), it is possible to map the chemical distribution of the molecule across a surface with nanoscale resolution. nih.gov

Local IR Spectroscopy: Full IR spectra can be acquired at specific locations on a sample, providing a chemical fingerprint for the identification of neopentylidenemalononitrile and the analysis of its local environment. nih.gov The resulting spectra are comparable to conventional FTIR spectra, allowing for straightforward interpretation. rsc.org

Molecular Orientation: By using polarized IR radiation, AFM-IR can be used to determine the orientation of specific functional groups relative to the surface. nih.gov For instance, the orientation of the nitrile groups in a thin film or self-assembled monolayer of neopentylidenemalononitrile could be probed.

While specific experimental AFM-IR data for neopentylidenemalononitrile is not available in the literature, the expected characteristic absorption bands can be predicted based on its molecular structure. These bands would be the primary targets for nanoscale chemical imaging and local spectroscopy.

Table 1: Hypothetical AFM-IR Data for Neopentylidenemalononitrile

This table presents predicted vibrational frequencies based on the known characteristic absorption regions for the functional groups in neopentylidenemalononitrile. Actual experimental values may vary.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Potential Application in AFM-IR
Nitrile (C≡N)Stretching2220 - 2240Mapping the distribution of nitrile moieties; assessing local electronic environment.
Alkene (C=C)Stretching1640 - 1660Identifying the carbon-carbon double bond of the neopentylidene group.
Alkyl C-H (t-butyl)Stretching2850 - 2970Mapping the aliphatic portions of the molecule.
Alkyl C-H (t-butyl)Bending1365 - 1395Confirming the presence of the tert-butyl group.

Tip-Enhanced Raman Spectroscopy (TERS)

TERS is a powerful technique that combines the chemical fingerprinting capabilities of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. rsc.org It utilizes a sharp, plasmonically active metallic tip (typically silver or gold) which, when illuminated by a laser, creates a highly enhanced and localized electromagnetic field at the tip apex. rsc.org This "hotspot" dramatically amplifies the Raman signal from molecules situated directly beneath the tip, enabling vibrational spectroscopy with sub-nanometer resolution. nih.govspringernature.com

The application of TERS to neopentylidenemalononitrile would offer highly detailed structural information:

Sub-molecular Resolution Imaging: TERS can map the intensity of specific Raman modes across a single molecule. This allows for the "visualization" of different functional groups within the neopentylidenemalononitrile structure, such as the distinct vibrational modes of the nitrile groups versus the neopentylidene backbone. nih.gov

Enhanced Sensitivity: The significant signal enhancement allows for the analysis of monolayers or even single molecules, which would be challenging with conventional Raman spectroscopy.

Local Environment Probing: The C≡N stretching frequency is known to be sensitive to the local chemical environment, including solvent polarity and hydrogen bonding. researchgate.net TERS could probe these subtle shifts at the nanoscale, providing insights into intermolecular interactions and the molecule's interaction with a substrate.

As with AFM-IR, specific TERS studies on neopentylidenemalononitrile have not been reported. However, a hypothetical TERS spectrum would be expected to show distinct peaks corresponding to the key vibrational modes of the molecule.

Table 2: Hypothetical TERS Data for Neopentylidenemalononitrile

This table presents predicted Raman shifts based on characteristic frequencies for the functional groups in neopentylidenemalononitrile. Actual experimental values and relative intensities may vary depending on the substrate, tip, and excitation wavelength.

Functional GroupVibration TypeExpected Raman Shift (cm⁻¹)Potential Application in TERS
Nitrile (C≡N)Stretching2220 - 2240High-resolution mapping of the nitrile groups; probing local chemical environment and molecular orientation.
Alkene (C=C)Stretching1640 - 1660Imaging the neopentylidene double bond.
Alkyl C-H (t-butyl)Stretching2850 - 2970Characterizing the aliphatic part of the molecule.
C-C (backbone)Stretching1100 - 1300Analyzing the skeletal structure of the molecule.

Together, AFM-IR and TERS represent a correlative approach to understanding the nanoscale chemical and physical properties of neopentylidenemalononitrile, providing information that is inaccessible with bulk characterization methods.

Theoretical and Computational Investigations of Neopentylidenemalononitrile

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. mit.edu By mapping out the potential energy surface, chemists can identify transition states, intermediates, and reaction products, providing a detailed picture of how a reaction proceeds. researchgate.netresearchgate.net This is particularly useful for understanding reactions like the Knoevenagel condensation, which is used to synthesize compounds such as neopentylidenemalononitrile. acs.orgresearchgate.net

A transition state (TS) represents the highest energy point along the minimum energy path of a reaction. youtube.com Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Computational methods are used to locate and verify transition state structures. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The activation energy can then be calculated as the difference in energy between the transition state and the reactants.

Table 2: Hypothetical Activation Energies for a Knoevenagel Condensation Step

Reaction StepComputational MethodActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Nucleophilic AttackDFT (B3LYP/6-31G)15.2-350i
DehydrationDFT (B3LYP/6-31G)22.5-1200i

Note: The data in this table is hypothetical and for illustrative purposes only.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. nomad-laboratory.deed.gov It provides a conceptual landscape for a chemical reaction, where reactants are in valleys and transition states are at saddle points. youtube.com By mapping the PES, researchers can trace the lowest energy path from reactants to products, known as the reaction coordinate or reaction pathway. chemrxiv.orgchemrxiv.org

For the synthesis of neopentylidenemalononitrile, a reaction coordinate analysis would involve tracking the changes in bond lengths and angles as the reactants (neopentanal and malononitrile) come together, form intermediates, and finally yield the product. This analysis provides a detailed, step-by-step view of the reaction mechanism, helping to explain the observed product distribution and reaction rates. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. neurips.ccnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and non-covalent intermolecular interactions. neurips.ccresearchgate.net For neopentylidenemalononitrile, MD simulations can elucidate the dynamics of its flexible neopentyl group and the nature of its interactions with surrounding molecules in various environments.

The conformational landscape of neopentylidenemalononitrile is primarily dictated by rotation around the single bonds within its neopentyl substituent and the bond connecting it to the dicyanoethenyl group. MD simulations can map this landscape by tracking the dihedral angles over time, revealing the most stable conformers and the energy barriers between them. nih.govclaudiozannoni.it This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular interactions are fundamental to the behavior of molecules in condensed phases. gatech.eduresearchgate.net MD simulations can model how neopentylidenemalononitrile interacts with solvent molecules or other solute molecules. Given the molecule's structure, with its polar nitrile groups and nonpolar neopentyl group, the dominant interactions include dipole-dipole forces involving the cyano moieties and van der Waals forces (specifically London dispersion forces) involving the bulky alkyl group. researchgate.net By analyzing the radial distribution functions and interaction energies from a simulation, researchers can quantify the strength and geometry of these interactions. gatech.edunih.gov

The following table illustrates the type of data that can be extracted from MD simulations to characterize the principal conformers of neopentylidenemalononitrile.

ConformerKey Dihedral Angle (τ)Relative Potential Energy (kJ/mol)Population (%)
Anti-periplanar~180°0.0065
Syn-clinal (Gauche)~60°5.217
Syn-clinal (Gauche)~-60°5.217
Syn-periplanar~0°25.0<1

Prediction of Spectroscopic Properties from Computational Models

Computational spectroscopy, which utilizes ab initio and density functional theory (DFT) methods, is an indispensable tool for predicting and interpreting the spectroscopic features of molecules. aip.org These computational models can accurately forecast properties like infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, providing a direct link between the molecular structure and its experimental spectrum. nih.gov

For neopentylidenemalononitrile, DFT calculations are typically employed to first optimize the molecule's geometry to its lowest energy state. Following optimization, a frequency calculation can be performed. This calculation yields the harmonic vibrational frequencies, which correspond to the absorption peaks in an IR spectrum. arxiv.org Each calculated frequency is associated with a specific vibrational mode, such as the characteristic C≡N nitrile stretch, the C=C alkene stretch, and various C-H bending and stretching modes of the neopentyl group. These predictions are vital for assigning peaks in experimentally obtained spectra.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. After geometric optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts help in assigning signals in ¹H and ¹³C NMR spectra to specific atoms within the neopentylidenemalononitrile molecule, confirming its structural connectivity.

Below are tables representing typical predicted spectroscopic data for neopentylidenemalononitrile derived from computational models.

Predicted Infrared (IR) Frequencies

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentIntensity
2960-2870C-H Stretch (Neopentyl)Medium-Strong
2235C≡N Stretch (Nitrile)Strong
1610C=C Stretch (Alkene)Medium
1470C-H Bend (Neopentyl)Medium

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary (Neopentyl)35.5
CH₃ (Neopentyl)29.8
C=C (alpha to CN)105.2
C=C (beta to CN)160.1
C≡N115.4

Emerging Computational Paradigms in Neopentylidenemalononitrile Chemistry (e.g., Quantum Computing)

The field of computational chemistry is continually evolving, with emerging paradigms promising to overcome the limitations of classical methods. ucsd.edunih.gov For complex chemical problems involving molecules like neopentylidenemalononitrile, quantum computing and advanced machine learning techniques represent the next frontier. arxiv.org

Quantum computing holds the potential to revolutionize molecular modeling by solving the electronic structure problem with an accuracy and efficiency unattainable by classical computers. aps.org The exponential growth in the complexity of quantum systems with size is a fundamental challenge for classical simulations. arxiv.org Quantum algorithms, such as the Variational Quantum Eigensolver (VQE), are being developed to calculate molecular energies and properties on quantum hardware. introtoquantum.org For a molecule like neopentylidenemalononitrile, this could lead to highly accurate predictions of its electronic properties, reaction energetics, and excited states, which are often challenging for standard DFT methods. aps.orgresearchgate.net While still in its early stages, the application of quantum computing could provide unprecedented insights into the molecule's reactivity and photochemistry. arxiv.orgintrotoquantum.org

Another rapidly advancing area is the use of machine learning (ML) in chemical simulations. ML models, particularly neural networks, can be trained on large datasets from high-accuracy quantum mechanical calculations. arxiv.org These trained models can then predict molecular properties or simulate molecular dynamics with the accuracy of the reference method but at a fraction of the computational cost. rsc.org For neopentylidenemalononitrile, an ML potential could enable large-scale MD simulations over long timescales, allowing for the study of complex phenomena such as crystal formation or interactions with large biomolecules, which would be computationally prohibitive with traditional ab initio MD. youtube.com

The table below contrasts the approaches of classical, current high-performance, and emerging quantum computational paradigms for a representative chemical problem.

Computational ParadigmMethodologyPrimary AdvantageLimitation for Complex Systems
Classical (Empirical)Molecular Mechanics (Force Fields)Extremely fast, allows for large systems and long timescales.Limited accuracy, cannot model bond breaking/formation.
Current (DFT)Density Functional TheoryGood balance of accuracy and computational cost.Struggles with strongly correlated electrons; scaling limits system size.
Emerging (Quantum)Quantum Algorithms (e.g., VQE)Potential for exact solutions to the electronic structure problem.Currently limited by noisy, small-scale quantum hardware.

Synthetic Applications of Neopentylidenemalononitrile in Advanced Organic Materials and Precursors

Role in Heterocyclic Compound Synthesis

Arylidenemalononitriles, including neopentylidenemalononitrile, are crucial synthons for constructing a wide array of heterocyclic compounds. researchgate.net The electron-withdrawing nature of the two cyano groups polarizes the double bond, making the β-carbon susceptible to nucleophilic attack, which is a key step in many cyclization reactions.

Thiophene (B33073) Ring Formation via Gewald Reaction Derivatives

Neopentylidenemalononitrile is an excellent substrate for derivatives of the Gewald reaction, a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes. wikipedia.orgchemeurope.com This one-pot synthesis involves the condensation of an aldehyde or ketone (in this case, pivaldehyde to form the neopentylidene precursor), an active methylene (B1212753) nitrile like malononitrile (B47326), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

The reaction mechanism initiates with a Knoevenagel condensation between pivaldehyde and malononitrile to yield neopentylidenemalononitrile. wikipedia.orgchemeurope.com This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, and subsequent cyclization. researchgate.net The final step is a tautomerization to form the stable 2-aminothiophene ring. wikipedia.org The bulky neopentyl group provides steric hindrance that can influence the regioselectivity of further reactions and enhance the solubility and stability of the resulting thiophene derivatives. These thiophene-based molecules are foundational for creating more complex structures used in organic electronics. sigmaaldrich.com

Table 1: Key Features of the Gewald Reaction with Neopentylidenemalononitrile

Feature Description Reference
Reactants Pivaldehyde, Malononitrile, Elemental Sulfur, Base (e.g., morpholine) wikipedia.orgchemeurope.com
Product 2-Amino-3-cyano-4-tert-butyl-thiophene wikipedia.org
Key Intermediate Neopentylidenemalononitrile wikipedia.orgchemeurope.com

| Mechanism Steps | 1. Knoevenagel Condensation 2. Michael Addition of Sulfur 3. Cyclization 4. Tautomerization | researchgate.net | | Advantages | One-pot synthesis, high degree of substitution, access to functionalized thiophenes | mdpi.com |

Synthesis of Other Nitrogen and Oxygen Heterocycles

Beyond thiophenes, the reactivity of neopentylidenemalononitrile extends to the synthesis of a variety of other heterocyclic systems containing nitrogen and oxygen. The activated double bond readily participates in Michael additions and cycloaddition reactions with various nucleophiles.

For instance, reaction with amidines can lead to the formation of substituted pyrimidine (B1678525) derivatives. organic-chemistry.org Similarly, reactions with other binucleophiles can yield pyridines and other nitrogen-containing heterocycles. mdpi.comresearchgate.net These heterocyclic cores are significant in medicinal chemistry and materials science, forming the basis for many functional molecules. researchgate.net

Precursor for Donor-Acceptor Systems and Charge Transfer Materials

Neopentylidenemalononitrile is a valuable precursor for designing donor-acceptor (D-A) molecules, which are fundamental components of charge-transfer materials. researchgate.net In these systems, an electron-donating moiety is linked to an electron-accepting moiety through a π-conjugated bridge. The malononitrile group is a potent electron acceptor. By coupling neopentylidenemalononitrile with electron-donating aromatic or heterocyclic systems, chemists can create molecules with tailored electronic properties. researchgate.net

Upon photoexcitation, these D-A molecules can form a charge-transfer state, where an electron moves from the donor to the acceptor. nih.gov This intramolecular charge transfer is crucial for the functionality of many organic electronic devices.

Application in Molecular Electronic Devices

The D-A systems derived from neopentylidenemalononitrile are being explored for their use in molecular electronics. researchgate.net These materials can be engineered to act as molecular wires, rectifiers, or switches. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by modifying the donor and acceptor units allows for the precise control of charge transport properties. researchgate.net This control is essential for creating efficient molecular-scale electronic components. researchgate.net

Utilization in High-Density Data Storage Applications

The unique electronic properties of donor-acceptor compounds also make them candidates for high-density data storage. researchgate.net Molecular systems can theoretically store information at a much higher density than current magnetic or solid-state devices. Materials based on neopentylidenemalononitrile derivatives could potentially be used in systems where data is written and read by switching the molecule between different electronic states, offering a path toward ultrahigh-density storage solutions. researchgate.net

Table 2: Comparison of Potential Molecular Data Storage with Current Technologies

Technology Storage Mechanism Potential Density Key Advantage
Hard Disk Drive (HDD) Magnetic domains ~1 Terabyte/in² Low cost, high capacity
Solid-State Drive (SSD) Charge trapped in floating gates ~2 Terabytes/in² Speed, durability
Molecular Storage Switching of molecular states >10 Terabytes/in² (Theoretical) Ultra-high density, miniaturization

Development of Organic Semiconductors

The synthesis of novel organic semiconductors is a major application for neopentylidenemalononitrile derivatives. Thiophene-based oligomers and polymers, which can be synthesized using the Gewald reaction, are among the most studied classes of organic semiconductors. sigmaaldrich.com Furthermore, incorporating the strong electron-accepting dicyanomethylene group from neopentylidenemalononitrile is a common strategy for creating n-type organic semiconductors, which transport negative charge (electrons). mdpi.commdpi.com

By combining these acceptor units with various donor building blocks, researchers can fine-tune the material's charge carrier mobility and optical absorption characteristics. rsc.org This tunability is critical for improving the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices. dntb.gov.uarsc.org

Polymerization Reactions Involving Neopentylidenemalononitrile as a Monomer

There is currently a lack of specific research detailing the polymerization of neopentylidenemalononitrile as a monomer. General principles of polymer chemistry suggest that the activated double bond in neopentylidenemalononitrile could potentially undergo addition polymerization, likely through anionic or radical mechanisms due to the electron-withdrawing nature of the two nitrile groups. However, without experimental studies, the feasibility, kinetics, and resulting polymer characteristics remain unknown.

Synthesis of Polymers with Tailored Electronic and Optical Properties

The synthesis of polymers from neopentylidenemalononitrile with the specific aim of tailoring their electronic and optical properties has not been described in the available literature. The presence of the nitrile groups and the potential for extended conjugation in a polymer backbone could theoretically lead to materials with interesting electronic and photophysical properties. For comparison, other polymers containing cyano groups have been investigated for applications in organic electronics. However, dedicated research on polymers derived from neopentylidenemalononitrile is needed to establish any such properties.

Other Advanced Synthetic Transformations and Material Development

Beyond its potential as a monomer, neopentylidenemalononitrile could be utilized in other advanced synthetic transformations. Malononitrile derivatives are versatile building blocks in organic synthesis for the construction of various heterocyclic and carbocyclic compounds. While specific examples involving the neopentylidene derivative are not readily found, its reactive nature suggests potential for use in multicomponent reactions or as a precursor for more complex molecular architectures. The development of new materials based on these advanced transformations is an area that also warrants future research.

Future Research Directions and Emerging Opportunities in Neopentylidenemalononitrile Chemistry

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The Knoevenagel condensation of pivaldehyde (neopentanal) and malononitrile (B47326) is the primary route to neopentylidenemalononitrile. While classic methods are established, future research is intensely focused on developing novel catalytic systems that offer higher efficiency, selectivity, sustainability, and milder reaction conditions. The exploration spans heterogeneous catalysts, nanocatalysts, and environmentally benign methodologies.

Heterogeneous catalysts are a major focus due to their ease of separation, reusability, and reduced environmental impact compared to homogeneous catalysts. chemrxiv.org Current research is exploring a variety of advanced materials:

Metal-Organic Frameworks (MOFs) : MOFs, such as the copper-based HKUST, offer tunable porosity and active metal sites. chemrxiv.org By modifying these frameworks with functional groups, like linear amines, bifunctional catalysts with both Lewis acid and basic sites can be created. chemrxiv.orgnih.gov These systems have demonstrated high conversion rates in very short reaction times under ambient conditions. chemrxiv.org

Nanocatalysts : Bimetallic nanohybrids, such as nickel/copper nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT), have shown high catalytic performance for Knoevenagel condensations with both aryl and aliphatic aldehydes. chemrxiv.org Their high surface area and unique electronic properties contribute to their efficiency.

Functionalized Ionic Liquids : Ionic liquids (ILs) are being developed as "green" catalysts and solvents. Acetic acid functionalized imidazolium (B1220033) salts, for instance, have been used as reusable catalysts in solvent-free conditions for tandem Knoevenagel–Michael-cyclocondensation reactions. sigmaaldrich.com

Furthermore, alternative energy sources are being investigated to drive the synthesis more efficiently. Ultrasound-assisted synthesis, using simple catalysts like ammonium (B1175870) acetate, can significantly increase reaction rates through cavitation effects, providing an eco-friendly method with excellent yields. nih.gov

A comparison of emerging catalytic systems for Knoevenagel-type reactions is presented below.

Catalyst TypeSpecific ExampleReactantsKey Advantages
Metal-Organic Framework Amine-functionalized HKUSTBenzaldehyde (B42025) derivatives, MalononitrileHigh conversion, short reaction times, mild conditions, reusability. chemrxiv.org
Nanocatalyst NiCu@MWCNTAryl/aliphatic aldehydes, MalononitrileHigh performance, mild conditions, catalyst stability. chemrxiv.org
Ionic Liquid [cmmim]BrAldehydes, Malononitrile, DimedoneSolvent-free, reusable, high turnover frequency. sigmaaldrich.com
Ultrasound-Assisted Ammonium AcetateAromatic aldehydes, MalononitrileEnvironmentally friendly, rapid, excellent yields, solvent-free potential. nih.gov

Future work in this area will likely focus on designing catalysts with precisely controlled active sites to improve selectivity for more complex substrates and further reduce reaction times and energy consumption, moving towards truly sustainable chemical production.

Integration of Neopentylidenemalononitrile in Supramolecular Assemblies

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a promising frontier for neopentylidenemalononitrile. nih.gov The unique structural features of the molecule—the electron-withdrawing cyano groups, the polarized carbon-carbon double bond, and the sterically demanding neopentyl group—make it an intriguing building block for designing complex, functional architectures through crystal engineering.

The two cyano groups are pivotal for directing self-assembly. The nitrogen atoms are potent hydrogen bond acceptors and can participate in various non-covalent interactions, including:

Hydrogen Bonding : Formation of predictable synthons with hydrogen bond donors.

Dipole-Dipole Interactions : The strong dipole of the nitrile groups can guide molecular packing.

π-π Stacking : The electron-deficient π-system of the double bond and cyano groups can interact with electron-rich aromatic systems in co-crystals. An example of such interactions has been observed in the crystal structure of 2-(1,2,3,4-tetrahydrophenanthren-1-ylidene)malononitrile, where a π–π distance of 3.66 Å was noted.

The bulky neopentyl group introduces a significant steric element. This can be strategically used to control the dimensionality of supramolecular assemblies, potentially preventing dense packing and creating porous structures or directing the formation of specific, less-common crystal packing motifs. This interplay between the directional interactions of the cyano groups and the steric influence of the alkyl group is a key area for future exploration.

Emerging opportunities for neopentylidenemalononitrile in this field include:

Co-crystal Formation : Designing co-crystals with active pharmaceutical ingredients (APIs) to modify properties like solubility and bioavailability.

Nonlinear Optical (NLO) Materials : The donor-π-acceptor nature of similar alkylidenemalononitriles suggests potential for NLO applications. nih.gov Supramolecular organization can be used to align these molecules in a non-centrosymmetric fashion, which is a prerequisite for second-harmonic generation.

Liquid Crystals : Malononitrile derivatives have been used in the synthesis of photo-cross-linkable liquid crystalline polymers. The specific shape and polarity of neopentylidenemalononitrile could be exploited in the design of novel liquid crystalline phases.

Development of In Situ/Operando Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and catalyst behavior is crucial for process optimization. The development and application of in situ and operando spectroscopic techniques—which monitor reactions under real working conditions—present a significant opportunity in neopentylidenemalononitrile chemistry. nih.govresearchgate.net These methods provide real-time data on reactant consumption, product formation, and the evolution of transient intermediates, which are often missed by traditional ex situ analysis. researchgate.net

Several powerful techniques are being adapted to study Knoevenagel condensations:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy : Attenuated Total Reflectance (ATR)-FTIR is particularly useful for monitoring reactions in the liquid phase. It can track the concentration of key functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of the product's C=C and C≡N stretches, providing detailed kinetic profiles. chemrxiv.org Studies on similar reactions have successfully used this technique to observe the formation of hydroxyl intermediate species on catalyst surfaces. chemrxiv.org

In Situ Raman Spectroscopy : Raman spectroscopy is highly sensitive to C=C and C≡N bonds and is excellent for monitoring reactions in both liquid and solid states, including mechanochemical synthesis. nih.gov It has been successfully used to monitor the Knoevenagel condensation of malononitrile with p-nitrobenzaldehyde in real-time during ball milling, revealing reaction kinetics and the direct conversion of reactants to products. researchgate.net

X-ray Diffraction (XRD) : For reactions involving solid catalysts or crystalline products, in situ XRD can track changes in the catalyst's crystal structure or monitor the formation of the crystalline product phase as the reaction progresses. nih.gov

The table below summarizes the application of these techniques to Knoevenagel-type reactions.

TechniqueInformation GainedExample Application
In Situ FTIR Real-time concentration of reactants/products, detection of surface intermediates.Monitoring benzaldehyde + ethyl cyanoacetate (B8463686) over a ZnO catalyst, identifying hydroxyl intermediates. chemrxiv.org
In Situ Raman Kinetic profiles, intermediate detection, monitoring of mechanochemical reactions.Following the mechanochemical synthesis of p-nitrobenzylidenemalononitrile in a ball mill. researchgate.net
In Situ PXRD Catalyst phase changes, product crystallinity, isolation of crystalline intermediates.Investigating the role of solvent polarity in mechanochemical Knoevenagel condensation. nih.gov

Future advancements will likely involve combining multiple operando techniques (e.g., simultaneous Raman-FTIR) to obtain a more complete, multi-faceted view of the reaction dynamics. nih.gov This will enable the precise elucidation of reaction pathways and the rational design of more efficient catalytic processes for synthesizing neopentylidenemalononitrile.

High-Throughput Screening and Combinatorial Approaches in Neopentylidenemalononitrile Chemistry

The optimization of synthetic routes is often a time-consuming, resource-intensive process. High-Throughput Screening (HTS) and combinatorial chemistry offer a paradigm shift, enabling the rapid and parallel evaluation of a large number of reaction variables to quickly identify optimal conditions. bsu.edu This approach is highly applicable to enhancing the synthesis of neopentylidenemalononitrile.

An HTS workflow for this reaction would involve systematically varying key parameters in a multi-well plate format. These parameters include:

Catalysts : Screening a diverse library of potential catalysts (e.g., different MOFs, supported metals, organocatalysts, ionic liquids).

Solvents : Evaluating a range of solvents with varying polarities and properties.

Bases : Testing different organic or inorganic bases as co-catalysts or promoters.

Reaction Conditions : Varying temperature, reactant concentrations, and stoichiometry.

Automated synthesis platforms are key to implementing these strategies. For example, low-cost automated systems have been developed that can perform various C-C bond-forming reactions, including Knoevenagel condensations, allowing for the screening of different substituents and conditions programmatically. chemrxiv.org Similarly, parallel microreactor systems have been used to rapidly screen conditions for Knoevenagel condensations, leading to significant reductions in development time. acs.org

A hypothetical HTS experiment to optimize the synthesis of neopentylidenemalononitrile could be structured as follows:

Plate Variable 1 (Rows)Plate Variable 2 (Columns)Constant ParametersAnalysis Method
Catalyst (e.g., Piperidine, L-Proline, ZnO, NiCu@MWCNT)Solvent (e.g., Toluene, Ethanol, Acetonitrile, Water, Solvent-free)Pivaldehyde (1 equiv), Malononitrile (1 equiv), Temperature (e.g., 60 °C), Time (e.g., 2h)LC-MS or GC-MS for yield and purity analysis

The integration of HTS with advanced data analysis and machine learning algorithms represents a significant future opportunity. This will not only accelerate the discovery of optimal reaction conditions but also help in building predictive models for catalyst performance and reaction outcomes, guiding future experimental design in a more intelligent and targeted manner.

Synergistic Integration of Experimental and Advanced Computational Methodologies

The synergy between experimental synthesis and advanced computational chemistry provides a powerful tool for accelerating discovery and deepening understanding in the field of neopentylidenemalononitrile. Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms, predict molecular properties, and guide experimental design, thereby reducing the need for extensive trial-and-error experimentation.

In the context of neopentylidenemalononitrile synthesis, computational studies can:

Elucidate Reaction Mechanisms : DFT calculations can map the potential energy surface of the Knoevenagel condensation, identifying transition states and reaction intermediates. This helps in understanding the role of the catalyst by modeling its interaction with the reactants and intermediates, providing insights into the catalytic cycle at a molecular level.

Predict Catalyst Activity : By calculating parameters such as adsorption energies of reactants and activation barriers for key steps, computational models can help screen potential catalysts in silico, prioritizing the most promising candidates for experimental validation.

Rationalize Spectroscopic Data : Calculated vibrational frequencies (IR and Raman) and NMR chemical shifts for proposed intermediates and products can be compared with experimental data to confirm their structures. acs.org

Following synthesis, computational tools are invaluable for predicting the properties and potential applications of neopentylidenemalononitrile and its derivatives. As demonstrated in studies of similar benzylidenemalononitrile (B1330407) compounds, DFT can be used to calculate a range of properties. acs.org

Computational MethodPredicted Property / Application
Geometry Optimization Molecular structure, bond lengths, and angles.
Frequency Calculations Vibrational spectra (IR/Raman) for structural confirmation.
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO gap, chemical reactivity, electronic properties.
Thermodynamic Calculations Enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) to confirm stability.
Molecular Docking Prediction of binding affinity to biological targets for potential pharmaceutical applications.

The future of this field lies in a closed-loop approach where computational predictions guide targeted experiments. The experimental results are then used to refine and validate the computational models, creating a powerful, iterative cycle of discovery. This synergistic integration will be instrumental in designing novel synthetic routes, predicting the behavior of neopentylidenemalononitrile in complex systems, and discovering new functional materials based on this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for malononitrile in laboratory settings?

Malononitrile can be synthesized via a one-step reaction using cyanoacetamide, phosgene, and a catalyst (e.g., diethylamine or pyridine) in dichloromethane, achieving yields >93% . Alternatively, a one-pot solvent-free method employs aldehydes, acetone, and malononitrile with I₂/K₂CO₃ catalysis, yielding polysubstituted dicyanoanilines in <10 minutes . The former method avoids harsh conditions, while the latter emphasizes rapid, eco-friendly synthesis.

Q. What safety protocols are essential when handling malononitrile?

Malononitrile is incompatible with oxidizing agents (e.g., peroxides), strong acids/bases, and reducing agents. Storage requires inert atmospheres, ignition source avoidance, and spill containment using non-combustible absorbents (e.g., vermiculite). Respiratory protection (NIOSH-approved cartridges) and flame-resistant lab coats are mandatory during handling .

Q. What are the key steps in designing a malononitrile-involved Knoevenagel condensation?

The reaction typically combines aldehydes/ketones with malononitrile under basic catalysis. For example, arylidenemalononitriles are synthesized using KF/alumina in ethanol at room temperature, followed by filtration and recrystallization. Catalyst selection (e.g., KF-Al₂O₃) and solvent polarity critically influence reaction rates and yields .

Advanced Research Questions

Q. How do catalyst choices impact the efficiency of multicomponent reactions involving malononitrile?

Catalysts dictate reaction pathways and selectivity:

  • Nano silica-bonded catalysts in water enable 87–95% yields for chromene derivatives via three-component reactions (20–40 minutes) .
  • CaO-ZrO₂ nanocomposites promote 4H-chromene synthesis through base-catalyzed condensation, leveraging high surface area and recyclability .
  • KF-Al₂O₃ in ethanol achieves 4H-pyran derivatives at room temperature with minimal waste . Comparative studies should evaluate catalyst recovery, solvent compatibility, and scalability.

Q. How to resolve contradictions in reported yields for malononitrile-based macroheterocyclizations?

Discrepancies arise from solvent polarity, base strength, and reactant ratios. For example, macrocyclic tetrathiadienes require precise stoichiometry (malononitrile:aldehyde:1,2-ethanedithiol = 1:1:1) and aromatic aldehyde electronic effects. Structural validation via XRD and NMR, coupled with DFT calculations, can reconcile yield variations .

Q. What analytical techniques validate malononitrile’s role in modifying nucleic acids?

LC-QQQ-MS quantifies malononitrile’s adduct formation with 5-formylcytosine (f5C) in RNA. Post-treatment, f5C levels decrease by >80%, confirmed via isotope dilution and triplicate analysis. Base-pairing disruptions are assessed using UV-Vis and fluorescence spectroscopy .

Q. How do solvent effects influence malononitrile’s reactivity in green synthesis?

  • Water : Enhances polarity for faster cyclization in chromene synthesis but limits substrate solubility .
  • Eutectogels (ETG-acetamide) : Acts as a recyclable, non-toxic solvent-catalyst hybrid for pyridine derivatives, reducing byproduct formation .
  • Ethanol : Balances polarity and eco-friendliness for room-temperature pyran synthesis . Solvent choice must optimize dielectric constant, hydrogen-bonding capacity, and environmental impact.

Methodological Considerations

  • Contradiction Analysis : Compare reaction conditions (e.g., temperature, catalyst loading) across studies to identify outlier parameters .
  • Data Validation : Cross-reference crystallographic data (XRD) with computational models (e.g., B3LYP 6-311+G(d)) to confirm tautomeric stability in dimerization studies .
  • Yield Optimization : Screen bases (e.g., piperidine vs. K₂CO₃) and solvent systems using Design of Experiments (DoE) for multicomponent reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.